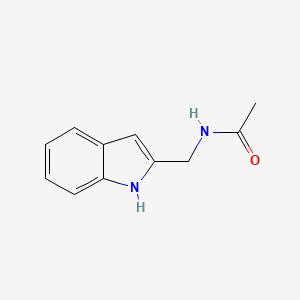

N-(1H-indol-2-ylmethyl)acetamide

Description

N-(1H-Indol-2-ylmethyl)acetamide is an acetamide derivative featuring a methyl group attached to the 2-position of the indole ring. Indole-based compounds are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroactive effects.

Properties

IUPAC Name |

N-(1H-indol-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(14)12-7-10-6-9-4-2-3-5-11(9)13-10/h2-6,13H,7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNRIQZYVBZHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-2-ylmethyl)acetamide typically involves the reaction of indole-2-carboxaldehyde with acetamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(1H-indol-2-ylmethyl)acetamide serves as a crucial building block in organic synthesis. It is utilized to create more complex structures through various chemical reactions, including acylation and coupling reactions. The indole moiety contributes to the stability and reactivity of the compound, making it a valuable intermediate in synthetic chemistry.

Biological Applications

Modulation of Biological Pathways

Research indicates that this compound can modulate various biological pathways. Its interactions with specific receptors and enzymes have been studied extensively, revealing potential roles in cell signaling and metabolic processes. For instance, it may inhibit tubulin polymerization, affecting cell division and proliferation.

Antimicrobial Activity

this compound derivatives have shown promising antibacterial properties. Studies have demonstrated their effectiveness against pathogens such as Staphylococcus aureus and Salmonella typhi, with some derivatives exhibiting activity comparable to standard antibiotics like ciprofloxacin . The structural features of these compounds enhance their interaction with bacterial targets, leading to effective inhibition of bacterial growth.

Medicinal Chemistry

Therapeutic Potential

The compound's derivatives are being explored for their therapeutic effects, particularly in oncology. Research has highlighted their potential as anticancer agents, especially against solid tumors such as colorectal and lung cancers. In particular, certain derivatives have demonstrated significant antitumor activity through mechanisms that may involve apoptosis induction and inhibition of tumor growth .

Anti-inflammatory and Antiviral Effects

In addition to anticancer properties, this compound has been investigated for anti-inflammatory and antiviral activities. Its ability to modulate immune responses positions it as a candidate for treating inflammatory diseases and viral infections.

Industrial Applications

Material Development

In industrial settings, this compound is being explored for its potential in developing new materials and chemical processes. Its unique chemical properties allow for the formulation of novel compounds that can be utilized in various applications, including coatings and polymers.

Case Studies

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the polymerization of tubulin, thereby affecting cell division and proliferation .

Comparison with Similar Compounds

Structural Variations and Physical Properties

The substitution pattern on the indole ring significantly affects physical properties. For example:

Key Observations :

- Substitution Position : The 3-position is more common in bioactive indole derivatives (e.g., ), while 2-position derivatives like the target compound are less explored, possibly offering unique binding modes.

- Melting Points : Compounds with halogen substituents (e.g., 10j, 10l in ) exhibit higher melting points (190–194°C) due to increased molecular symmetry and intermolecular interactions, whereas simpler analogs (e.g., N-(1H-indol-3-yl)acetamide) lack reported data .

Anticancer Potential

- : Compounds 10j–10m (indole-3-yl acetamides) showed moderate to strong anticancer activity against Bcl-2/Mcl-1 targets, with substituents like nitro and pyridyl enhancing potency .

Antioxidant and Metabolic Activities

- : Indole-3-yl acetamides with alkoxy or aryl groups (e.g., N-(4-(octyloxy)phenyl)acetamide) demonstrated α-amylase inhibition and antioxidant activity, linked to electron-donating substituents .

Electronic and Crystallographic Insights

- : Meta-substituted trichloro-acetamides showed that electron-withdrawing groups (e.g., nitro) distort crystal packing, suggesting substituent electronic effects influence solid-state properties .

- : The crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide revealed intramolecular hydrogen bonds stabilizing the conformation, a feature likely relevant to the target compound .

Q & A

Q. What are the optimal synthetic routes for N-(1H-indol-2-ylmethyl)acetamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling indole derivatives with acetamide precursors. For example:

- Step 1 : Functionalize the indole moiety at the 2-position using alkylation or reductive amination.

- Step 2 : React the modified indole with acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., DCC or EDC) .

- Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature : Maintain 0–25°C to minimize side reactions.

- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation.

Yield optimization requires purity checks via TLC and intermediate isolation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- 1H/13C NMR : Confirm the presence of indole protons (δ 6.5–7.8 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm) .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₂N₂O: calculated 196.0978, observed 196.0975) .

Cross-validation with elemental analysis ensures purity >95% .

Advanced Research Questions

Q. How does the substitution pattern on the indole ring influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal:

| Substituent | Position | Biological Impact | Source |

|---|---|---|---|

| -Cl | 4 | Enhances anticancer activity (IC₅₀ ↓ 30%) | |

| -OCH₃ | 5 | Improves metabolic stability | |

| -F | 7 | Increases blood-brain barrier permeability | |

| Electron-withdrawing groups (e.g., -Cl) improve target binding, while bulky groups reduce solubility . |

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like Bcl-2 or KRASG12C .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy (ΔG < −7 kcal/mol suggests high affinity) .

Q. How can contradictions in thermodynamic stability data across studies be resolved?

Discrepancies arise from:

Q. What design considerations are critical for in vivo studies of this compound?

- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to achieve >1 mg/mL in PBS .

- Metabolic Stability : Assess CYP450 metabolism via liver microsome assays (t₁/₂ > 60 min preferred) .

- Toxicity : Perform acute toxicity tests in rodents (LD₅₀ > 500 mg/kg) before chronic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.